molecular formula C8H17Cl2N B1283143 N-(2-chloroethyl)cyclohexanamine hydrochloride CAS No. 50597-62-1

N-(2-chloroethyl)cyclohexanamine hydrochloride

Cat. No. B1283143
CAS RN: 50597-62-1
M. Wt: 198.13 g/mol
InChI Key: HDGFPODNOGMHTB-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)cyclohexanamine hydrochloride is a compound related to various chloroethylamine derivatives that have been studied for their biochemical properties and potential applications. While the specific compound is not directly mentioned in the provided papers, related compounds have been synthesized and evaluated for their biological activities, such as cytotoxic properties against cancer cell lines and psychotropic activities . These compounds often contain the 2-chloroethyl functional group, which is known for its alkylating properties and is commonly found in chemotherapeutic agents .

Synthesis Analysis

The synthesis of N-(2-chloroethyl)cyclohexanamine hydrochloride would likely involve the introduction of the 2-chloroethyl group to a cyclohexanamine backbone. Related compounds have been synthesized through various methods, including catalytic reductive methylation and reactions involving aminocyclohexanols . The synthesis of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes also provides insight into the synthetic strategies that could be employed for chloroethyl cyclohexylamines .

Molecular Structure Analysis

The molecular structure of chloroethylamine derivatives can be complex, with isomeric forms exhibiting different biological properties . The crystal and molecular structure of related compounds, such as N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine, has been determined using X-ray diffraction, revealing details such as bond lengths and angles, which are crucial for understanding the reactivity and interactions of these molecules .

Chemical Reactions Analysis

Chloroethylamine derivatives undergo various chemical reactions, including degradation under physiological conditions to form products like 2-chloroethanol and other degradation products . The reactivity of N-2-(1,1-dichloroalkylidene) cyclohexylamines with sodium methylate has been studied, leading to the formation of different products depending on the substituents present . These reactions are important for understanding the stability and potential metabolic pathways of chloroethylamine compounds in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroethylamine derivatives are influenced by their molecular structure. For instance, the solubility, distribution, and excretion of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea have been studied in animals, providing insights into its lipid solubility and biotransformation . Nuclear magnetic resonance (NMR) and molecular modelling studies of cyclohexylamine and its derivatives, including their hydrochloride salts, have been conducted to assign resonances and understand the relationship between structure and chemical shifts . Additionally, the thermal and electrochemical properties of metal complexes of related Schiff base ligands have been characterized, indicating the influence of metal ions on the redox behavior of these compounds .

Scientific Research Applications

Analytical Chemistry

  • Analytical Profiles and Biological Matrices Analysis : A study by De Paoli et al. (2013) discusses the characterization of psychoactive arylcyclohexylamines, including compounds structurally related to N-(2-chloroethyl)cyclohexanamine hydrochloride. This research contributes to the field of analytical toxicology, particularly in the analysis of biological matrices like blood and urine.

Chemical Synthesis and Structural Analysis

  • Synthesis and Conformational Analysis : Research by Kivelä et al. (2005) details the synthesis of cyclohexylamines and their structural analysis through various spectroscopic methods. This research aids in understanding the stereochemistry and molecular conformations of these compounds.
  • Thermodynamic Properties Study : A study by Verevkin & Emel̀yanenko (2015) focuses on the vapor pressures and molar enthalpies of vaporization of cyclohexanamine derivatives, providing important thermodynamic data for these compounds.

Material Science and Industrial Applications

  • Shale Inhibition in Drilling Fluids : Research by Zhong et al. (2016) investigates the use of 4, 4′-methylenebis-cyclohexanamine as a shale inhibitor in high-performance water-based drilling fluids. This compound shows potential in inhibiting shale hydration and dispersion, making it a significant contributor to the drilling industry.

Pharmacology and Drug Development

  • Anticancer Activity : A study by Cao et al. (2012) explores the relationship between the molecular structure of N-(2-chloroethyl)-N′-cyclohexyl-N-nitrosoureas and their anticancer activity. The research provides insights into the structure-activity relationships of these compounds, which are crucial for the development of effective anticancer agents.

Safety And Hazards

N-(2-chloroethyl)cyclohexanamine hydrochloride is classified as a hazardous substance . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is also classified as a class 8 hazard .

properties

IUPAC Name

N-(2-chloroethyl)cyclohexanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClN.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h8,10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGFPODNOGMHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloroethyl)cyclohexanamine hydrochloride

CAS RN

50597-62-1
Record name NSC29872
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29872
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Record name N-(2-chloroethyl)cyclohexanamine hydrochloride
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